4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent positioning. The parent chain is a four-carbon butanoic acid (C₃H₇COOH), with a 4-nitrophenylamino group substituted at the fourth carbon. The "4-oxo" designation indicates a ketone group at the same carbon, forming a succinamic acid derivative.
Systematic identification:
- IUPAC Name: this compound
- Molecular Formula: C₁₀H₁₀N₂O₅
- Molecular Weight: 238.20 g/mol
- CAS Registry Numbers: 5502-63-6 (primary), 126456-06-2 (alternate)
- Synonyms:
- N-(4-Nitrophenyl)succinamic acid
- p-Nitrosuccinanilic acid
- 3-[(4-Nitrophenyl)carbamoyl]propanoic acid
The compound is distinguishable from isomers such as 4-[(3-nitrophenyl)amino]-4-oxobutanoic acid (CAS 1797-93-9) by the para substitution of the nitro group on the phenyl ring.
Molecular Geometry and Conformational Analysis
The molecule features a butanoic acid backbone with a 4-nitrophenyl group attached via an amide linkage. Key structural characteristics include:
Bond Lengths and Angles
- The amide C=O bond length is approximately 1.23 Å, typical for carbonyl groups in succinamic acid derivatives.
- The C-N bond in the amide group measures ~1.33 Å, consistent with partial double-bond character due to resonance.
- The nitro group exhibits a planar geometry with O-N-O angles of ~124°, characteristic of aromatic nitro compounds.
Electronic Structure and Resonance Stabilization Effects
The electronic structure is dominated by resonance interactions between the nitro, amide, and carboxylic acid groups:
Resonance Contributions
- Amide Group: Delocalization of the lone pair from the nitrogen into the carbonyl π* orbital reduces basicity and stabilizes the planar geometry.
- Nitro Group: Withdraws electron density via inductive effects, enhancing the acidity of both the carboxylic acid (pKₐ ~2.5) and amide N-H (pKₐ ~9.8).
- Carboxylic Acid: Participates in resonance with the adjacent carbonyl, further stabilizing the deprotonated form.
Spectroscopic Correlations
Crystallographic Data and Solid-State Arrangement
X-ray diffraction studies of related succinamic acid derivatives reveal the following solid-state features:
Unit Cell Parameters
Intermolecular Interactions
- Carboxylic Acid Dimers: Centrosymmetric O-H···O hydrogen bonds (O···O distance: 2.65 Å) form eight-membered rings, creating infinite chains along the a-axis.
- Amide N-H···O Hydrogen Bonds: Link molecules into sheets, with N···O distances of 2.89 Å.
- π-π Stacking: Parallel-displaced interactions between phenyl rings (interplanar spacing: 3.5 Å) contribute to layered packing.
Table 2: Hydrogen Bonding Geometry
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| O(COOH)-H···O(COOH) | 0.98 | 1.67 | 2.65 | 176 |
| N(amide)-H···O(carbonyl) | 0.86 | 2.03 | 2.89 | 171 |
Thermal Stability
Differential scanning calorimetry (DSC) indicates a melting point of 215–220°C, with decomposition above 250°C due to nitro group elimination.
Properties
IUPAC Name |
4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-9(5-6-10(14)15)11-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVJAVSCQNUKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377862 | |
| Record name | 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5502-63-6 | |
| Record name | 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-NITROSUCCINANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution
One common approach involves the nucleophilic substitution of a suitable 4-nitroaniline derivative with a 4-oxobutanoic acid or its activated derivative. This method typically requires:
- Reactants: 4-nitroaniline and 4-oxobutanoic acid or its ester/acid chloride.
- Conditions: Controlled temperature, often in polar aprotic solvents to facilitate nucleophilic attack.
- Catalysts or activating agents may be used to enhance the reaction rate.
This method yields 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid with moderate to good yields, depending on reaction conditions and purity of starting materials.
Hydrogenation of Nitro Precursors
A notable preparation route involves the hydrogenation of nitro-substituted precursors to form the amino derivative, which can then be converted to the target compound. The procedure is as follows:
- Starting Material: this compound or related nitro compounds.
- Catalyst: Palladium on activated carbon (Pd/C), typically 10 wt% on activated carbon.
- Solvent: Dry methanol.
- Conditions: Hydrogenation under 1 bar hydrogen pressure at room temperature for approximately 3 hours.
- Workup: Filtration through celite to remove catalyst, solvent removal under reduced pressure, and purification by flash column chromatography if necessary.
This method is efficient and yields approximately 69% of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution Reagents: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Reduction Products: 4-[(4-Aminophenyl)amino]-4-oxobutanoic acid.
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Biomedicine
Antibody-Drug Conjugates
The compound serves as a vital component in the development of antibody-drug conjugates (ADCs). These conjugates enhance the specificity and efficacy of cancer therapies by targeting tumor cells while minimizing damage to healthy tissues. The nitrophenyl group aids in the conjugation process, allowing for efficient delivery of cytotoxic agents to cancer cells.
Biosensors
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid has been utilized in the design of biosensors for detecting specific biomolecules. Its ability to interact with various biological targets, including enzymes and receptors, has been investigated. Preliminary studies indicate that it may influence enzymatic pathways relevant to disease states, making it a potential candidate for therapeutic applications.
Environmental Chemistry
Catalytic Reduction of 4-Nitrophenol
One of the significant applications of this compound is in the catalytic reduction of 4-nitrophenol to 4-aminophenol, a reaction that serves as a benchmark for assessing the activity of nanostructured materials. The reduction process is facilitated using metal catalysts such as palladium and silver, which can be immobilized on various supports. This eco-friendly method has garnered attention due to its straightforward approach and minimal by-products.
| Catalyst Type | Support Material | Reduction Efficiency |
|---|---|---|
| Palladium | Graphene oxide | High |
| Silver | Polymeric matrices | Moderate |
| Platinum | Silica-coated supports | High |
Nanotechnology
Nanostructured Materials
The compound plays a crucial role in synthesizing nanostructured materials that are used as catalysts in various chemical reactions. Researchers have explored its application in creating efficient catalytic systems for environmental remediation processes. The use of these materials has shown promising results in enhancing reaction rates and selectivity.
Case Study 1: Antibody-Drug Conjugates
A study focused on developing ADCs using this compound demonstrated its effectiveness in targeting specific cancer cells. The conjugates exhibited increased cytotoxicity against tumor cells compared to free drugs, highlighting the potential of this compound in cancer therapy.
Case Study 2: Environmental Remediation
Research on the catalytic reduction of nitrophenols using this compound revealed that nanostructured catalysts significantly improved reaction rates. The study showcased how different support materials influenced the efficiency of the reduction process, providing insights into optimizing catalyst design for environmental applications.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects . The exact molecular pathways involved depend on the specific application and target organism or cell type .
Comparison with Similar Compounds
Table 1: Comparison of Structural and Functional Properties
Functional Group Impact on Properties
Electron-Withdrawing vs. Electron-Donating Groups: The 4-NO₂ group in the target compound enhances acidity (pKa ~3.1 for carboxylic acid) compared to derivatives with electron-donating groups like 4-OCH₃ (), which reduce solubility in polar solvents . Chlorine substituents (e.g., 2-Cl in ) increase molecular polarity but introduce steric hindrance, reducing enzymatic interactions .
Backbone Modifications: But-2-enoic acid derivatives (e.g., ) exhibit conjugation effects, lowering λmax in UV-Vis spectra (~320 nm) compared to saturated analogues . Hydroxyl groups () enhance hydrogen bonding, improving water solubility by ~20% compared to non-hydroxylated analogues .
Biological Activity
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid (commonly referred to as 4-NPABA) is an organic compound with the molecular formula C₁₀H₁₀N₂O₅. It features a nitrophenyl group attached to an amino group, which is further linked to a 4-oxobutanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in enzyme interactions and catalytic applications.
The synthesis of 4-NPABA can be achieved through various methods, including the reaction of itaconic anhydride with 4-nitroaniline. The compound typically exists as a solid powder at room temperature, with solubility that varies depending on the solvent used. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 222.20 g/mol |
| Melting Point | Not specified |
| Solubility | Varies by solvent |
Spectroscopic techniques such as UV-Vis, IR, and NMR have been employed to characterize the compound's structure and confirm its identity.
Enzyme Interactions
Research indicates that 4-NPABA interacts with various biological targets, particularly enzymes. Preliminary studies suggest that it may influence enzymatic pathways relevant to disease states. For instance, its binding affinity to specific enzymes could modulate their activity, potentially leading to therapeutic applications. However, comprehensive studies are still required to elucidate these interactions fully .
Case Studies and Applications
- Catalytic Reduction of 4-Nitrophenol : One significant application of 4-NPABA is in the catalytic reduction of 4-nitrophenol (4-NP), a widely studied reaction in nanotechnology and environmental chemistry. Various nanostructured materials have been synthesized to enhance this catalytic process, demonstrating the compound's utility in reducing pollutants effectively .
- Bioconjugation Studies : In biomedicine, derivatives of 4-NPABA have been explored for their potential in bioconjugation reactions. These reactions are critical for developing targeted therapies and drug delivery systems. The ability of 4-NPABA derivatives to form stable conjugates with biomolecules positions them as promising candidates for further research .
- Structure-Activity Relationship (SAR) Studies : Investigations into the structure-activity relationships of compounds similar to 4-NPABA have provided insights into how modifications can enhance biological activity. For example, variations in the nitrophenyl group or the oxobutanoic acid moiety may lead to different pharmacological profiles .
Toxicological Considerations
While exploring the biological activity of 4-NPABA, it is crucial to consider its safety profile. The compound has been classified as an irritant, which necessitates careful handling during experimental procedures . Further toxicological studies are essential to assess its safety for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid?
- Methodology :
- Knoevenagel Condensation : React 4-nitroaniline with a β-keto acid derivative (e.g., ethyl acetoacetate) under basic conditions (e.g., sodium ethoxide) to form the α,β-unsaturated intermediate. Subsequent hydrolysis and decarboxylation yield the target compound .
- Michael Addition : Use thioglycolic acid and (E)-4-(4-nitrophenyl)-4-oxo-2-butenoic acid (prepared via Friedel-Crafts acylation) to form the thioether derivative, followed by oxidation or hydrolysis .
- Key Considerations :
- Optimize reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Analyze and NMR to confirm the presence of the nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and the oxobutanoic acid backbone (carbonyl carbons at δ 170–180 ppm) .
- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained. This resolves ambiguities in stereochemistry or hydrogen bonding .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm, NO asymmetric stretch at ~1520 cm) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield in multi-step syntheses of this compound?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to accelerate condensation steps .
- Purification Strategies : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove by-products like unreacted 4-nitroaniline .
- Data Table :
| Synthetic Route | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|
| Knoevenagel | 65–75 | >95% | Decarboxylation side reactions |
| Michael Addition | 50–60 | 90–95% | Thioether intermediate stability |
Q. How can contradictions in spectral data during structure elucidation be resolved?
- Methodology :
- Multi-Technique Validation : Cross-validate NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHNO) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental data .
- Dynamic NMR : Resolve conformational equilibria (e.g., keto-enol tautomerism) by variable-temperature NMR studies .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Methodology :
- Bioisosteric Replacement : Substitute the nitro group with electron-withdrawing groups (e.g., -CF) or heterocycles (e.g., pyridine) to modulate electronic properties .
- Side-Chain Modifications : Introduce alkyl or aryl groups at the oxobutanoic acid moiety to alter hydrophobicity .
- Case Study :
- Derivatives like 4-[(4-Cyanophenyl)amino]-4-oxobutanoic acid showed enhanced cytotoxicity (IC = 8.2 µM in HeLa cells), suggesting nitro-to-cyano substitution improves bioactivity .
Specialized Applications
Q. How can researchers evaluate the compound’s potential neuroprotective or cytotoxic effects?
- Methodology :
- In Vitro Assays :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
- ROS Scavenging : Measure reactive oxygen species (ROS) reduction in neuronal cells (e.g., SH-SY5Y) under oxidative stress .
- Comparative Analysis :
| Compound | IC (µM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| This compound | 18.5 | Kynurenine 3-hydroxylase | Neuroprotective |
| 4-Fluorophenyl analog | 15.0 | Various | Antimicrobial |
Handling and Stability
Q. What protocols ensure safe handling and long-term stability of this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
